A Comprehensive Guide to the Spectroscopic Characterization of N²,N²-diallyl-3-chloro-1,2-benzenediamine
A Comprehensive Guide to the Spectroscopic Characterization of N²,N²-diallyl-3-chloro-1,2-benzenediamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of N²,N²-diallyl-3-chloro-1,2-benzenediamine
N²,N²-diallyl-3-chloro-1,2-benzenediamine is an aromatic diamine characterized by three key structural features: a 1,2,3-trisubstituted benzene ring, a primary amine (-NH₂), and a tertiary amine bearing two allyl groups (-N(CH₂CH=CH₂)₂). The chlorine substituent and the arrangement of the amine groups make it a valuable precursor for creating complex heterocyclic systems, such as benzimidazoles, which are of significant interest in medicinal chemistry.[3][4][5] The diallyl functionality introduces sites of unsaturation that can be exploited for polymerization or further functionalization.
Given the potential for regioisomers during its synthesis, unambiguous confirmation of the final structure is critical. Spectroscopic analysis provides the definitive evidence required to verify the connectivity and chemical environment of every atom in the molecule. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data, providing a clear roadmap for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, a complete picture of the proton and carbon framework can be assembled.[6]
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted signals for N²,N²-diallyl-3-chloro-1,2-benzenediamine are summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~7.0 - 7.2 | Doublet of doublets | 1H | Ar-H (H-6) | This proton is ortho to the -NH₂ group and meta to the chloro and diallylamino groups, leading to a complex splitting pattern and a relatively upfield shift. |
| ~6.8 - 6.9 | Triplet | 1H | Ar-H (H-5) | This proton is coupled to the adjacent H-4 and H-6 protons, resulting in a triplet. |
| ~6.6 - 6.7 | Doublet of doublets | 1H | Ar-H (H-4) | This proton is ortho to the chloro group and will be shifted downfield relative to the other aromatic protons. |
| ~5.8 - 6.0 | Multiplet | 2H | -CH₂-CH =CH₂ | The internal alkene proton of the allyl group shows a complex multiplet due to coupling with both the terminal alkene protons and the adjacent methylene protons. |
| ~5.1 - 5.3 | Multiplet | 4H | -CH=CH₂ | The two terminal alkene protons are diastereotopic and will appear as two distinct signals, each coupled to the internal alkene proton. |
| ~3.6 - 3.8 | Doublet | 4H | -N-CH₂ -CH= | The methylene protons adjacent to the nitrogen are deshielded by the electron-withdrawing nitrogen atom. They are coupled to the adjacent alkene proton, resulting in a doublet. |
| ~3.5 - 4.5 | Broad Singlet | 2H | -NH₂ | The primary amine protons often appear as a broad signal and their chemical shift can be highly variable depending on solvent and concentration. This peak will disappear upon D₂O exchange.[7] |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~145 - 148 | C -NH₂ (C-1) | The carbon atom directly attached to the primary amine group is significantly deshielded. |
| ~140 - 143 | C -N(allyl)₂ (C-2) | The carbon atom attached to the tertiary amine is also deshielded, but to a slightly lesser extent than C-1. |
| ~134 - 136 | C -Cl (C-3) | The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen. |
| ~133 - 135 | -CH₂-CH =CH₂ | The internal alkene carbon of the allyl group. |
| ~128 - 130 | Ar-C H (C-6) | Aromatic CH carbon. |
| ~118 - 120 | Ar-C H (C-5) | Aromatic CH carbon. |
| ~117 - 119 | -CH=CH₂ | The terminal alkene carbon of the allyl group. |
| ~115 - 117 | Ar-C H (C-4) | Aromatic CH carbon. |
| ~53 - 55 | -N-CH₂ -CH= | The methylene carbon adjacent to the nitrogen atom. |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 0-200 ppm is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | A pair of sharp to medium peaks in this region is a strong indicator of a primary amine.[7][9] |
| 3080 - 3010 | C-H Stretch | Alkene (=C-H) & Aromatic (Ar-C-H) | These absorptions confirm the presence of both the allyl groups and the benzene ring. |
| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-) | Stretching vibrations from the methylene groups of the allyl substituents. |
| 1640 - 1620 | C=C Stretch | Alkene | A sharp, medium-intensity peak corresponding to the carbon-carbon double bond of the allyl groups. |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Two or three sharp bands characteristic of the benzene ring skeleton. |
| 1520 - 1500 | N-H Bend | Primary Amine | Bending vibration of the primary amine. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic carbon and the nitrogen atoms.[9] |
| 800 - 600 | C-Cl Stretch | Aryl Halide | A strong band in the fingerprint region indicating the presence of the carbon-chlorine bond. |
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly onto the ATR crystal.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the significant absorption peaks and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.[10] Electron Ionization (EI) is a common technique for this type of molecule.
-
Molecular Ion (M⁺•): The molecular weight of N²,N²-diallyl-3-chloro-1,2-benzenediamine (C₁₂H₁₅ClN₂) is approximately 222.72 g/mol . The mass spectrum should show a molecular ion peak at m/z = 222. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (the M+2 peak) is expected at m/z = 224, with an intensity of about one-third of the M⁺• peak.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[11][12]
-
Loss of an Allyl Radical: A common fragmentation pathway for N-allyl compounds is the cleavage of the C-N bond, leading to the loss of an allyl radical (•CH₂CH=CH₂, 41 Da). This would result in a significant fragment ion at m/z = 181 . This is often a very stable and prominent peak.[13]
-
Loss of a Chlorine Atom: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), resulting in a fragment at m/z = 187 .
-
Retro-Diels-Alder (less common): While less common for this structure, fragmentation within the allyl groups is possible.
-
The primary fragmentation pathway, the loss of an allyl radical, can be visualized as follows:
Caption: Primary fragmentation of the molecular ion.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak (and its isotopic pattern) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of N²,N²-diallyl-3-chloro-1,2-benzenediamine. The ¹H and ¹³C NMR spectra will confirm the precise connectivity of the carbon and hydrogen framework. IR spectroscopy will verify the presence of the key amine, alkene, and aryl halide functional groups. Finally, mass spectrometry will confirm the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. This guide serves as a comprehensive reference for researchers, enabling confident and accurate characterization of this important synthetic intermediate.
References
-
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link][8]
-
Zhang, Y., & Wang, R. (2000). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 20(5), 634–636.[14]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. NC State University Libraries.[7]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.[9]
-
Wikipedia. (2024). Fragmentation (mass spectrometry).[11]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[10]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
-
PubChem. (n.d.). 3-Chlorodiphenylamine. National Center for Biotechnology Information.[15]
-
MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.[13]
-
Nordmann. (n.d.). 3-Chlorobenzene-1,2-diamine.[1]
-
MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)amine.[2]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives.[3]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.[4]
-
Royal Society of Chemistry. (2020). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.[5]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.[6]
-
Michigan State University. (n.d.). Mass Spectrometry.[12]
Sources
- 1. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. mdpi.com [mdpi.com]
- 14. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Chlorodiphenylamine | C12H10ClN | CID 7545 - PubChem [pubchem.ncbi.nlm.nih.gov]
